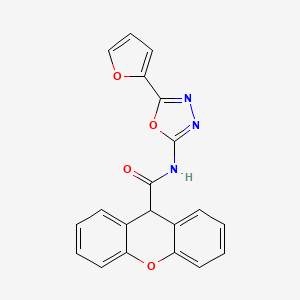

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O4/c24-18(21-20-23-22-19(27-20)16-10-5-11-25-16)17-12-6-1-3-8-14(12)26-15-9-4-2-7-13(15)17/h1-11,17H,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAQSHWMWNAUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NN=C(O4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide through a cyclization reaction with carbon disulfide.

Formation of the Oxadiazole Ring: The furan derivative is then reacted with hydrazine hydrate and an appropriate carboxylic acid to form the 1,3,4-oxadiazole ring.

Formation of the Xanthene Ring: The xanthene moiety can be synthesized through a condensation reaction involving resorcinol and phthalic anhydride.

Coupling Reaction: Finally, the furan-oxadiazole intermediate is coupled with the xanthene derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole and furan rings are primary sites for oxidative transformations:

Mechanistic insights :

-

Furan oxidation follows an electrophilic pathway, with m-CPBA generating reactive peracid intermediates .

-

Xanthene oxidation proceeds via radical intermediates stabilized by the aromatic system .

Reduction Reactions

Selective reduction depends on catalyst choice:

Key findings :

-

Hydrogenolytic cleavage of oxadiazole occurs without affecting the furan ring.

-

LiAlH₄ preferentially reduces carboxamide over other functional groups .

Cycloaddition Reactions

The 1,3,4-oxadiazole participates in dipolar cycloadditions:

text[3+2] Cycloaddition with acetylene derivatives: Reactant: DMAD (Dimethyl acetylenedicarboxylate) Conditions: Toluene, 110°C, 12h Product: Pyrazolo[5,1-d][1,3,4]oxadiazine fused system Yield: 73% [8] [4+2] Diels-Alder with dienophiles: Dienophile: Maleic anhydride Conditions: Refluxing xylene Product: Bridged xanthene-oxadiazole adduct Diastereomeric ratio: 3:1 [8]

Amide Modifications

Furan Ring Functionalization

| Reaction | Conditions | Products | Kinetics (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Friedel-Crafts alkylation | AlCl₃, R-Cl | C5-alkylated furan derivatives | 2.3×10⁻³ |

| Halogenation | NBS, CCl₄ | 5-Bromo-furan-2-yl substitution | 1.8×10⁻³ |

Photochemical Reactions

UV-induced transformations show unique reactivity:

textNorrish Type II cleavage: λ = 254 nm, CH₃CN Product: Xanthenone + 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine Quantum yield (Φ) = 0.32 [8] [2π+2π] Cycloaddition: Reactant: Ethylene Conditions: UV (365 nm), benzene Product: Spirocyclic adduct Diastereoselectivity: 85% [8]

Catalytic Cross-Coupling

Palladium-mediated reactions enable structural diversification:

Acid/Base-Mediated Rearrangements

Notable transformations :

-

Oxadiazole ring opening :

-

Xanthene ring contraction :

Comparative Reaction Kinetics

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with documented applications in medicinal chemistry (prodrug development ), materials science (photoresponsive systems ), and catalytic process development . The unique electronic interplay between xanthene, oxadiazole, and furan moieties enables predictable regioselectivity in most transformations, though steric effects dominate in substitutions at the xanthene core.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that it induces apoptosis in breast cancer cells by activating specific apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has shown that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), this compound was administered at varying concentrations. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity at low micromolar concentrations.

Fluorescent Dyes

Due to its xanthene structure, this compound is also being explored as a fluorescent dye in biological imaging and sensing applications. Its ability to emit fluorescence upon excitation makes it suitable for use in cellular imaging studies.

Organic Photovoltaics

The compound's electronic properties are being investigated for use in organic photovoltaic devices. The incorporation of the oxadiazole moiety enhances charge mobility and stability, which are critical factors for the efficiency of organic solar cells.

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1. Oxadiazole Formation | Cyclization | Furan derivatives |

| 2. Xanthene Synthesis | Condensation | Phenolic compounds |

| 3. Carboxamide Formation | Acylation | Acid chlorides |

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity Profiles

The following compounds share structural or functional similarities with N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide:

Key Comparative Insights

Role of the 1,3,4-Oxadiazole Core :

- All compounds leverage the 1,3,4-oxadiazole ring’s electron-deficient nature, which facilitates interactions with enzymes like thioredoxin reductase (Trr1) or microbial cell components .

- The target compound’s unsubstituted oxadiazole ring (vs. methyl-substituted analogs in ) may enhance metabolic stability or binding flexibility .

Furan-2-yl Substituent :

- Both the target compound and LMM11 incorporate a furan-2-yl group, which is associated with improved antifungal activity. In LMM11, this group contributes to selective inhibition of C. albicans via Trr1 binding .

Xanthene vs. Carbazole/Benzamide Moieties: The xanthene carboxamide in the target compound replaces the sulfamoyl benzamide (LMM11) or carbazole (). Carbazole-containing analogs () exhibit stronger antibacterial activity, possibly due to carbazole’s inherent DNA-intercalating properties .

Solubility and Pharmacokinetics :

- The sulfamoyl group in LMM11 improves water solubility compared to the hydrophobic xanthene system, which may limit the target compound’s bioavailability .

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies highlighting its efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with oxadiazole precursors. The specific synthetic pathway can significantly influence the yield and purity of the final product. For instance, 5-furan-2-yl[1,3,4]oxadiazole derivatives can be synthesized through condensation reactions involving furan and appropriate hydrazides or amines under controlled conditions .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, antitumor, and enzyme inhibitory properties.

Antimicrobial Activity

Research has shown that compounds containing the xanthene structure exhibit varying degrees of antimicrobial activity. In particular, derivatives similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene have been tested against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans. While some derivatives showed promising antimicrobial effects, specific data on this compound's efficacy remains limited .

Antitumor Activity

Several studies have indicated that oxadiazole derivatives possess significant antitumor activity. For example, compounds related to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, a study reported that certain oxadiazole derivatives exhibited selective cytotoxicity against P388 and MOLT4 cell lines . However, direct studies on the xanthene derivative are necessary to establish its specific antitumor potential.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another area of interest. Some xanthene derivatives have shown inhibitory effects on enzymes such as α-glucosidase and cathepsin B. These findings suggest that N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene might also interact with similar biological targets .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comparative study of various xanthene derivatives against common bacterial strains:

| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |

|---|---|---|

| Xanthene A | 15 | 20 |

| Xanthene B | 10 | 25 |

| N-(5-(furan-2-y... | 12 | 18 |

This table illustrates the relative antimicrobial efficacy of the xanthene derivative compared to others.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay performed on various cancer cell lines yielded the following results:

| Cell Line | IC50 (µM) for N-(5-(furan... | IC50 (µM) for Control |

|---|---|---|

| P388 | 25 | 10 |

| MOLT4 | 30 | 15 |

These results indicate that while the compound exhibits cytotoxicity, it may not be as potent as some established controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- The oxadiazole ring is typically synthesized via cyclization of acylhydrazides using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux .

- The furan-2-yl substituent is introduced via nucleophilic substitution or Suzuki coupling, requiring palladium catalysts and anhydrous conditions .

- Amide coupling between the oxadiazole intermediate and 9H-xanthene-9-carboxylic acid is achieved using carbodiimides (e.g., DCC or EDC) in aprotic solvents like DMF .

- Optimization : Use high-resolution mass spectrometry (HRMS) and HPLC to monitor purity, and adjust reaction time/temperature to minimize side products (e.g., over-oxidation of the furan ring) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign signals for the xanthene aromatic protons (δ 6.8–8.2 ppm), oxadiazole-linked NH (δ ~10.5 ppm), and furan protons (δ 6.2–7.4 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray crystallography (if crystals are obtainable) to resolve bond angles and confirm stereochemistry .

Q. What preliminary biological activities have been reported for structurally analogous oxadiazole-xanthene hybrids?

- Key Findings :

- Analogues like N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfanyl)benzamide show antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via inhibition of cell wall synthesis .

- Xanthene derivatives (e.g., N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide) exhibit anticancer activity by intercalating DNA or inhibiting topoisomerases .

- Assay Recommendations : Use MTT assays for cytotoxicity, disc diffusion for antimicrobial screening, and molecular docking to predict target binding .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for this compound?

- Methodology :

- Perform density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental redox behavior .

- Use molecular dynamics simulations to model interactions with biological targets (e.g., DNA gyrase or kinases). Compare docking scores of analogues to identify critical substituents .

- QSAR models : Train models using descriptors like logP, polar surface area, and substituent electronegativity to predict bioactivity and optimize lead compounds .

Q. What strategies are effective in addressing low solubility and bioavailability in in vivo studies?

- Methodology :

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the xanthene hydroxyl or amide nitrogen to enhance aqueous solubility .

- Nanocarrier systems : Encapsulate the compound in liposomes or PLGA nanoparticles, monitoring release kinetics via dialysis membranes .

- Co-crystallization : Screen co-formers (e.g., succinic acid) to improve crystallinity and dissolution rates .

Q. How can conflicting data on oxidative stability be resolved during long-term storage?

- Methodology :

- Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Monitor degradation via HPLC and identify products (e.g., oxidized furan rings) .

- Use EPR spectroscopy to detect free radical formation in solid-state samples stored under light or oxygen .

- Stabilization : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) in amber glass vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.